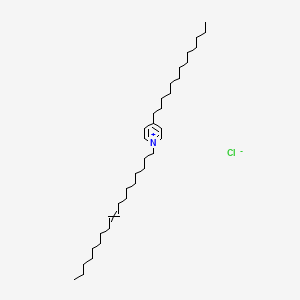

1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride es un compuesto de amonio cuaternario. Se caracteriza por una larga cola hidrófoba y una cabeza de piridinio cargada positivamente. Este compuesto es conocido por sus propiedades surfactantes, lo que lo hace útil en diversas aplicaciones industriales y científicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride generalmente implica la cuaternización de la piridina con un haluro de alquilo de cadena larga. La reacción se lleva a cabo en un disolvente polar como acetonitrilo o etanol, bajo condiciones de reflujo. La reacción se puede representar de la siguiente manera:

[ \text{Piridina} + \text{Octadec-9-en-1-yl chloride} \rightarrow \text{1-(Octadec-9-en-1-yl)pyridinium chloride} ]

Este intermedio se hace reaccionar entonces con bromuro de tridecilo para formar el producto final:

[ \text{1-(Octadec-9-en-1-yl)pyridinium chloride} + \text{Tridecyl bromide} \rightarrow \text{this compound} ]

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para garantizar una mezcla y reacción eficientes. El producto se purifica entonces utilizando técnicas como la recristalización o la cromatografía en columna.

Análisis De Reacciones Químicas

Tipos de reacciones

1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride experimenta varias reacciones químicas, incluyendo:

Oxidación: El doble enlace en la cadena octadec-9-en-1-yl puede ser oxidado para formar epóxidos o dioles.

Reducción: El compuesto puede ser reducido para formar derivados saturados.

Sustitución: El ion cloruro puede ser sustituido por otros aniones como el bromuro o el yoduro.

Reactivos y condiciones comunes

Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO₄) y tetróxido de osmio (OsO₄).

Reducción: El gas hidrógeno (H₂) en presencia de un catalizador de paladio (Pd/C) se usa comúnmente.

Sustitución: El nitrato de plata (AgNO₃) puede usarse para facilitar el intercambio del cloruro por otros aniones.

Productos principales

Oxidación: Epóxidos, dioles.

Reducción: Derivados saturados.

Sustitución: Derivados de bromuro o yoduro.

Aplicaciones Científicas De Investigación

1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como surfactante en diversas reacciones químicas para mejorar la solubilidad y las velocidades de reacción.

Biología: Se emplea en estudios de membrana celular debido a su capacidad para interactuar con las bicapas lipídicas.

Medicina: Se está investigando por sus posibles propiedades antimicrobianas.

Industria: Se utiliza en la formulación de detergentes y emulsionantes.

Mecanismo De Acción

El mecanismo de acción de 1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride se basa principalmente en sus propiedades surfactantes. La larga cola hidrófoba interactúa con las membranas lipídicas, alterando su estructura y provocando la lisis celular. La cabeza de piridinio cargada positivamente interactúa con los componentes celulares cargados negativamente, lo que aumenta su actividad antimicrobiana.

Comparación Con Compuestos Similares

Compuestos similares

Cloruro de cetilpiridinio: Otro compuesto de amonio cuaternario con propiedades surfactantes similares.

Cloruro de benzalconio: Ampliamente utilizado como desinfectante y antiséptico.

Cloruro de dodeciltrimetilamonio: Comúnmente utilizado en detergentes y suavizantes de telas.

Unicidad

1-(Octadec-9-en-1-yl)-4-tridecylpyridin-1-ium chloride es único debido a su combinación específica de una larga cola hidrófoba y una cabeza de piridinio, lo que proporciona un equilibrio de propiedades hidrófobas e hidrófilas. Esto lo hace particularmente efectivo en aplicaciones que requieren una fuerte actividad surfactante y propiedades antimicrobianas.

Propiedades

Número CAS |

681441-66-7 |

|---|---|

Fórmula molecular |

C36H66ClN |

Peso molecular |

548.4 g/mol |

Nombre IUPAC |

1-octadec-9-enyl-4-tridecylpyridin-1-ium;chloride |

InChI |

InChI=1S/C36H66N.ClH/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-33-37-34-31-36(32-35-37)30-28-26-24-22-20-14-12-10-8-6-4-2;/h16-17,31-32,34-35H,3-15,18-30,33H2,1-2H3;1H/q+1;/p-1 |

Clave InChI |

WIWIBXBSXLGFHD-UHFFFAOYSA-M |

SMILES canónico |

CCCCCCCCCCCCCC1=CC=[N+](C=C1)CCCCCCCCC=CCCCCCCCC.[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)

![N-Butyl-N-[2-(butylamino)ethyl]methanethioamide](/img/structure/B12531699.png)

![5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531710.png)

![({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531714.png)

![4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol](/img/structure/B12531717.png)

![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene](/img/structure/B12531737.png)

![{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid](/img/structure/B12531745.png)

![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)